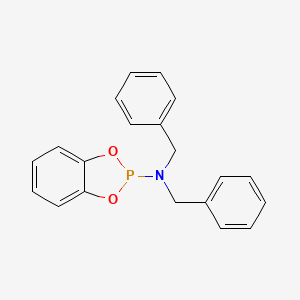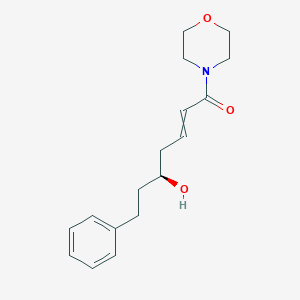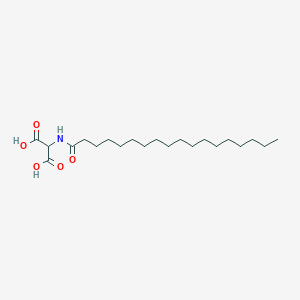
(Octadecanoylamino)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octadecanoylamino)propanedioic acid, also known as 2-(octadecanoylamino)propanedioic acid, is a compound with the molecular formula C21H39NO4 and a molecular weight of 385.5 g/mol . This compound is characterized by the presence of an octadecanoyl group (a long-chain fatty acid) attached to a propanedioic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Octadecanoylamino)propanedioic acid typically involves the reaction of octadecanoic acid (stearic acid) with propanedioic acid (malonic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the octadecanoyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the octadecanoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(Octadecanoylamino)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and lipids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of (Octadecanoylamino)propanedioic acid involves its interaction with cellular membranes and proteins. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, modulating their activity and function. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Stearic Acid: A long-chain fatty acid similar to the octadecanoyl group in (Octadecanoylamino)propanedioic acid.
Malonic Acid: The propanedioic acid backbone is similar to malonic acid.
Palmitic Acid: Another long-chain fatty acid with similar properties.
Uniqueness: this compound is unique due to the combination of a long-chain fatty acid and a propanedioic acid backbone, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
651312-94-6 |
|---|---|
Fórmula molecular |
C21H39NO5 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-(octadecanoylamino)propanedioic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20(24)25)21(26)27/h19H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
ZMOIQOIFMKBZER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



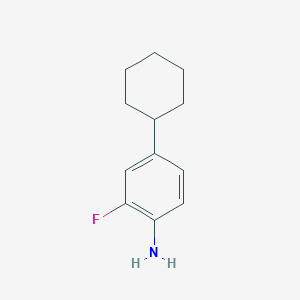
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
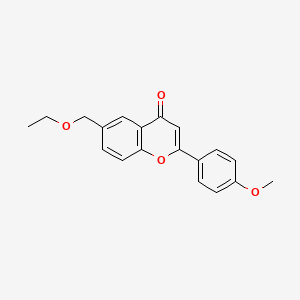

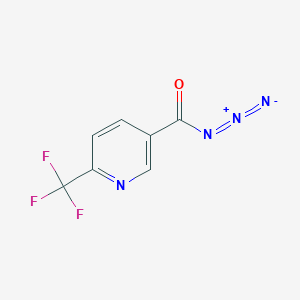
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
